molecular formula C10H10Cl2O B12070483 3-(2-Chloro-phenyl)-2-methyl-propionylchloride CAS No. 880653-64-5

3-(2-Chloro-phenyl)-2-methyl-propionylchloride

Cat. No.: B12070483
CAS No.: 880653-64-5
M. Wt: 217.09 g/mol
InChI Key: QEWYSOOSFHLJRU-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-2-methyl-propionylchloride is an acyl chloride derivative featuring a 2-chlorophenyl group attached to the third carbon of a propionyl chain, with a methyl substituent at the second carbon. Its molecular formula is C₁₀H₁₀Cl₂O, and it is primarily utilized in organic synthesis as a reactive intermediate for introducing the 2-chloroaryl-methylpropionyl moiety into larger molecules. The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and stability .

Key properties include:

  • Molecular weight: 217.09 g/mol
  • Reactivity: High due to the electrophilic acyl chloride group.
  • Applications: Precursor in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

880653-64-5

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methylpropanoyl chloride

InChI

InChI=1S/C10H10Cl2O/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

QEWYSOOSFHLJRU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride typically involves the chlorination of 3-(2-Chloro-phenyl)-2-methyl-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the acid with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Chlorides with Chlorinated Aromatic Groups

(a) 3-(2-Chloro-phenyl)-1-[2-(2-hydroxy-3-propylamino-propoxy)-phenyl]-propan-1-one hydrochloride (5OCl-PF)
  • Structure: Shares the 2-chlorophenyl group but incorporates a hydroxyl-propylamino-propoxy chain and a ketone group.
  • Molecular weight : ~450 g/mol (higher due to extended functionalization).
  • Applications: Antiarrhythmic agent with enhanced bioavailability compared to non-chlorinated analogs. The 2-chlorophenyl group improves receptor binding affinity in cardiac tissues .
  • Key difference : The presence of a hydrochloride salt and tertiary amine increases solubility in polar solvents.
(b) 4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one
  • Structure : A heterocyclic compound with a 2-chlorophenyl group and a pyrazolone ring.
  • Molecular weight : ~300 g/mol.
  • Research findings : DFT studies reveal that the chlorine atom stabilizes the molecule via resonance and inductive effects, reducing electron density at the reactive pyrazolone site .
  • Key difference : The pyrazolone ring enables diverse biological activities, contrasting with the acyl chloride’s role as a synthetic intermediate.

Chlorinated Alkenes and Allylic Compounds

(a) 3-Chloro-2-methylpropene (Methallyl chloride)
  • Structure : A chlorinated alkene (C₄H₇Cl) with a methyl group adjacent to the double bond.
  • Molecular weight : 90.55 g/mol.
  • Applications: Monomer in polymer production (e.g., methallyl resins).
  • Key differences :
    • Reactivity : Undergoes radical polymerization, unlike the nucleophilic acyl substitution of 3-(2-Chloro-phenyl)-2-methyl-propionylchloride.
    • Volatility : Higher due to smaller molecular size and lack of aromatic stabilization .

Ureido and Carbamate Derivatives

(a) trans-6-[3-(2-Chloro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • Structure: Features a 2-chlorophenyl-ureido group linked to an isoquinoline-carboxylate backbone.
  • Molecular weight : ~400 g/mol.
  • Applications : Investigated for kinase inhibition in cancer therapeutics.
  • Key difference : The ureido group (-NHCONH-) facilitates hydrogen bonding with biological targets, contrasting with the acyl chloride’s electrophilic reactivity .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Primary Application
3-(2-Chloro-phenyl)-2-methyl-propionylchloride 217.09 ~220 (decomposes) Low in water Synthetic intermediate
5OCl-PF (Propafenone derivative) ~450 N/A High in polar solvents Antiarrhythmic drug
3-Chloro-2-methylpropene 90.55 72–74 Insoluble in water Polymer production
4-Benzylidene-2-(2-chloro-phenyl)-5-methyl-pyrazol-3-one ~300 N/A Moderate in DMSO Antimicrobial agent

Research Findings and Mechanistic Insights

  • Electronic effects: The 2-chlorophenyl group in 3-(2-Chloro-phenyl)-2-methyl-propionylchloride withdraws electron density via inductive effects, increasing the electrophilicity of the acyl chloride group. This enhances its reactivity in nucleophilic acyl substitutions compared to non-chlorinated analogs .
  • Biological activity : Chlorinated aromatic compounds, such as 5OCl-PF, demonstrate improved pharmacokinetics due to increased lipophilicity and target affinity. However, excessive chlorination can lead to toxicity, necessitating careful design .
  • Stability : Acyl chlorides like 3-(2-Chloro-phenyl)-2-methyl-propionylchloride are moisture-sensitive, whereas ureido derivatives (e.g., ) exhibit greater hydrolytic stability .

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